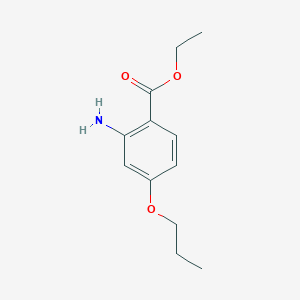

Ethyl 2-amino-4-propoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-Amino-4-Propoxybenzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is widely used due to its fast-acting and long-lasting effects. However, it is important to note that Benzocaine is not without its limitations and potential risks. In

Wirkmechanismus

Ethyl 2-amino-4-propoxybenzoate works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals to the brain. This mechanism of action is similar to that of other local anesthetics, such as lidocaine and procaine.

Biochemical and Physiological Effects

Ethyl 2-amino-4-propoxybenzoate has been shown to have both local and systemic effects. Local effects include numbness and loss of sensation at the site of application. Systemic effects include methemoglobinemia, a condition in which the oxygen-carrying capacity of the blood is reduced. Methemoglobinemia is a potentially life-threatening condition that can occur when Ethyl 2-amino-4-propoxybenzoate is applied in large amounts or for prolonged periods of time.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-amino-4-propoxybenzoate has several advantages for use in laboratory experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, Ethyl 2-amino-4-propoxybenzoate also has several limitations. It has a relatively low potency compared to other local anesthetics, and its effects are short-lived. Additionally, Ethyl 2-amino-4-propoxybenzoate can interfere with certain assays and may produce false-positive results.

Zukünftige Richtungen

There are several areas of future research that could further our understanding of Ethyl 2-amino-4-propoxybenzoate and its applications. One area of interest is the development of new analogs with improved potency and duration of action. Another area of research is the investigation of the systemic effects of Ethyl 2-amino-4-propoxybenzoate and the development of strategies to mitigate these effects. Finally, there is a need for the development of new analytical methods for the detection and quantification of Ethyl 2-amino-4-propoxybenzoate and other local anesthetics in biological matrices.

Conclusion

In conclusion, Ethyl 2-Amino-4-Propoxybenzoate, or Ethyl 2-amino-4-propoxybenzoate, is a widely used local anesthetic with a well-established mechanism of action. While it has several advantages for use in laboratory experiments, it is important to be aware of its limitations and potential risks. Further research is needed to fully understand the applications and potential of Ethyl 2-amino-4-propoxybenzoate in scientific research.

Synthesemethoden

Ethyl 2-amino-4-propoxybenzoate is synthesized through the esterification of 4-Aminobenzoic acid with ethanol. The reaction is catalyzed by sulfuric acid, and the resulting product is purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-4-propoxybenzoate is widely used in scientific research, particularly in the field of pharmacology. It is commonly used as a model compound for studying the structure-activity relationships of local anesthetics. Additionally, Ethyl 2-amino-4-propoxybenzoate is used as a reference standard in the development and validation of analytical methods for the detection and quantification of local anesthetics in biological matrices.

Eigenschaften

Produktname |

Ethyl 2-amino-4-propoxybenzoate |

|---|---|

Molekularformel |

C12H17NO3 |

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

ethyl 2-amino-4-propoxybenzoate |

InChI |

InChI=1S/C12H17NO3/c1-3-7-16-9-5-6-10(11(13)8-9)12(14)15-4-2/h5-6,8H,3-4,7,13H2,1-2H3 |

InChI-Schlüssel |

RAWOGGWACPEFMQ-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OCC)N |

Kanonische SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OCC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)

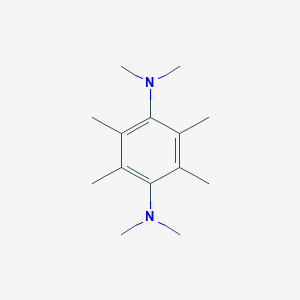

![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)

![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)